molecular formula C16H13F2N5OS B12129371 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12129371
M. Wt: 361.4 g/mol
InChI Key: JQXXFDCRJVUTHD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique triazole and acetamide functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with 4-fluorobenzaldehyde. The resulting intermediate is then reacted with 2-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. Additionally, the fluorophenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
  • 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. These properties can improve the compound’s bioavailability and efficacy as a therapeutic agent.

Biological Activity

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a member of the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The compound can be characterized by its distinct structure, which includes a triazole ring and various aromatic groups that enhance its biological activity. The presence of fluorine atoms is known to influence the lipophilicity and biological interactions of compounds.

Property Details
IUPAC Name This compound
Molecular Formula C15H14F2N4OS
Molecular Weight 342.36 g/mol
CAS Number Not specified

The biological activity of the compound is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes in target organisms:

  • Antifungal Activity : The triazole moiety inhibits ergosterol synthesis in fungal cell membranes, leading to cell death. This mechanism is common among triazole derivatives.
  • Antibacterial Activity : The compound interacts with bacterial enzymes, potentially inhibiting DNA synthesis and cell wall formation.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Antifungal Activity

Research has indicated that compounds with a triazole ring exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can have Minimum Inhibitory Concentrations (MIC) as low as 0.01 μmol/mL against various fungal strains such as Candida albicans and Aspergillus flavus .

Antibacterial Activity

A series of studies have demonstrated that related triazole compounds possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

  • MIC values against Staphylococcus aureus and Escherichia coli were reported to be as low as 3.125 μg/mL for certain derivatives .
  • Comparisons have shown that some triazole derivatives are more effective than traditional antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

  • Certain derivatives have shown efficacy in inducing apoptosis in cancer cell lines, with mechanisms involving the inhibition of specific kinases .
  • A study highlighted that some compounds exhibited IC50 values in the micromolar range against breast cancer cells .

Case Studies

  • Antifungal Efficacy Against Candida Species :
    • A study evaluated several triazole derivatives for their antifungal efficacy against clinical isolates of Candida. The compound demonstrated superior activity compared to standard treatments like fluconazole.
  • Antibacterial Screening :
    • In a comparative study, various triazole compounds were tested against multi-drug resistant strains of E. coli. The compound showed significant inhibition at concentrations lower than those required for conventional antibiotics.
  • Cancer Cell Line Testing :
    • The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation.

Properties

Molecular Formula

C16H13F2N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H13F2N5OS/c17-11-7-5-10(6-8-11)15-21-22-16(23(15)19)25-9-14(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24)

InChI Key

JQXXFDCRJVUTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F

Origin of Product

United States

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